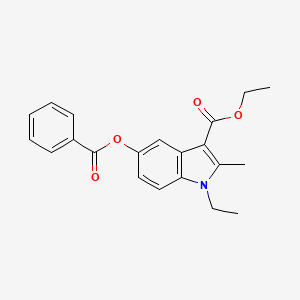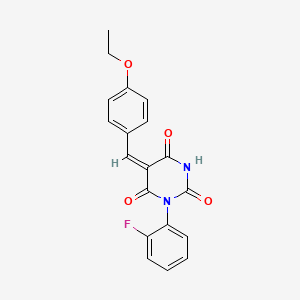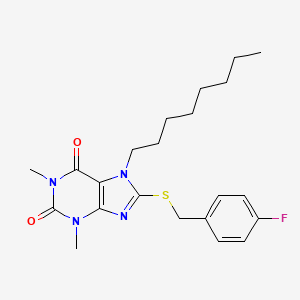![molecular formula C20H16FNO2S3 B11652764 (2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11652764.png)
(2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s complex name suggests a fused heterocyclic structure with both aromatic and thioxo moieties.
- It contains a 2-fluorophenyl group, an 8-methoxy substituent, and a 1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl core.
- This compound likely exhibits interesting properties due to its unique combination of functional groups.
Vorbereitungsmethoden
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature.
- considering its complexity, it might involve multi-step reactions.
- Industrial production methods would likely require optimization for yield and scalability.
Analyse Chemischer Reaktionen
- Without direct information, I can speculate on potential reactions:
Oxidation: The thioxo group could undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution.
- Common reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., AlCl₃).
- Major products would depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its impact on cellular pathways or enzyme inhibition.
Wirkmechanismus
- Again, specific data is lacking, but we can speculate:
- It might interact with protein targets due to its aromatic and thioxo moieties.
- Molecular pathways could involve signal transduction or enzyme modulation.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related heterocyclic compounds:
Indoles: Similar aromatic heterocycles with diverse biological activities.
Imidazoles: Another class of heterocycles with antimicrobial potential.
Quinolines: Structurally related compounds with various applications.
Pyrazolo[3,4-b]pyridines: Investigate their substitution patterns and biological effects.
Remember that this compound’s detailed study would require experimental work and further research
Eigenschaften
Molekularformel |
C20H16FNO2S3 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2-fluorophenyl)-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16FNO2S3/c1-20(2)17-16(19(25)27-26-17)13-10-11(24-3)8-9-15(13)22(20)18(23)12-6-4-5-7-14(12)21/h4-10H,1-3H3 |
InChI-Schlüssel |
MEMJAXIPVXUZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4F)C=CC(=C3)OC)C(=S)SS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11652682.png)
![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)

![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652747.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)

![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)

